1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole
Description
1-(2,4-Dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a 2,4-dichlorobenzyl group at position 1 and a methylsulfonyl group at position 2. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their structural similarity to purines, enabling diverse biological interactions .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-2-methylsulfonylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2S/c1-22(20,21)15-18-13-4-2-3-5-14(13)19(15)9-10-6-7-11(16)8-12(10)17/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXPDHYZMJPJOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 2-methylsulfonylbenzimidazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 2,4-dichlorobenzyl chloride is added to a solution of 2-methylsulfonylbenzimidazole in the solvent, and the mixture is heated to promote the reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The methylsulfonyl (-SO₂CH₃) group acts as a strong electron-withdrawing group, facilitating nucleophilic substitution reactions.
Example Reaction Pathway :
Key Findings :
-
Reagents : Sodium hydride (NaH) in dimethylformamide (DMF) promotes displacement of the sulfonyl group by nucleophiles (e.g., amines, thiols) .
-
Products : Substitution yields derivatives with altered electronic properties. For instance, replacing -SO₂CH₃ with -NH₂ enhances hydrogen-bonding capacity .
Oxidation and Reduction Reactions
The sulfonyl group is redox-active under specific conditions.
Oxidation
Reagents : Hydrogen peroxide (H₂O₂) in acetic acid.
Products : Sulfone derivatives or hydroxylated intermediates.
Reduction
Reagents : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) .
Products : Reduction of -SO₂CH₃ to -SCH₃ (thioether) or complete desulfonylation, depending on stoichiometry.
Electrophilic Aromatic Substitution
The benzimidazole core undergoes electrophilic substitution, primarily at positions 5 and 6.
Example Reaction :
Conditions : Nitration using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C .
Ring Functionalization via Lithiation
Directed ortho-lithiation enables regioselective modifications.
Protocol :
-
Lithiation with lithium diisopropylamide (LDA) at −78°C.
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Quenching with electrophiles (e.g., DMF for formylation, CO₂ for carboxylation) .
Outcomes :
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl-aryl bond formation.
Suzuki-Miyaura Reaction :
Conditions : Tetrakis(triphenylphosphine)palladium(0) catalyst, aqueous Na₂CO₃, 80°C .
Hydrolysis of the Benzimidazole Core
Under strongly acidic or basic conditions, the benzimidazole ring undergoes hydrolysis.
Acidic Hydrolysis :
Basic Hydrolysis :
Comparative Reactivity Table
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H12Cl2N2O
- Molecular Weight : 307.2 g/mol
- IUPAC Name : 1-[(2,4-dichlorophenyl)methyl]-1H-benzo[d]imidazole-2-methanol
The compound features a benzimidazole core, which is known for its biological activity and versatility in medicinal chemistry.
Antimicrobial Activity
Research has demonstrated that derivatives of benzimidazole, including those with dichlorobenzyl and methylsulfonyl substituents, exhibit significant antimicrobial properties. For instance, compounds similar to 1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole have shown potent antibacterial activity against various strains, including Staphylococcus aureus and Bacillus typhi, with minimum inhibitory concentration (MIC) values as low as 4 µg/mL .
GABA-A Receptor Modulation
Recent studies have identified benzimidazole derivatives as promising candidates for modulating GABA-A receptors, which play a crucial role in neurological functions. These compounds can act as positive allosteric modulators, potentially leading to therapeutic advancements in treating neurological disorders . The structural attributes of this compound may enhance its efficacy in this regard.
Data Table: Antimicrobial Activity of Related Compounds
Case Study 1: Antimicrobial Efficacy
In a study conducted by Patel et al., various sulfonamide-containing azole analogues were synthesized and tested for their antimicrobial properties. The compound containing the dichlorobenzyl group exhibited superior activity against Bacillus typhi, outperforming standard antibiotics like Chloromycin .
Case Study 2: Neurological Applications
Another investigation focused on the modulation of GABA-A receptors using benzimidazole derivatives. The findings suggested that these compounds could provide new avenues for treating anxiety and seizure disorders by enhancing GABAergic signaling . The structural similarities between the studied compounds and this compound indicate potential for similar effects.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Benzimidazole Derivatives and Their Properties
Key Observations :
Substituent Position and Halogen Effects: The 2,4-dichlorobenzyl group in the target compound provides steric bulk and lipophilicity, which may enhance membrane permeability compared to 3,4- or 3,5-dichlorobenzyl analogues (e.g., compound 11 and 23) . Methylsulfonyl vs.
Synthetic Accessibility :
- The target compound’s synthesis likely involves oxidation of a methylthio precursor (similar to compound 4 in ), a method yielding high purity (>98%) . In contrast, compound 23 requires acetylation under anhydrous conditions, limiting scalability .
Miconazole, a structurally distinct imidazole derivative with a 2,4-dichlorophenethyl group, demonstrates broad antifungal activity, highlighting the importance of halogen placement for target specificity .
Research Findings and Mechanistic Insights
Electron-Withdrawing Groups and Bioactivity :
- Methylsulfonyl-substituted benzimidazoles (e.g., target compound, compound 4) exhibit enhanced stability in oxidative environments compared to methylthio or amine derivatives, as seen in pharmacokinetic studies of similar compounds .
- The 2,4-dichlorobenzyl moiety may synergize with methylsulfonyl to disrupt enzyme active sites, as observed in BRAF kinase inhibition .
Antimicrobial and Anticancer Potential :
- Compound 11 (3,5-dichlorobenzyl/amine) showed antimicrobial activity, while compound 23 (3,4-dichlorobenzyl/acetamide) is hypothesized for antiparasitic use . The target compound’s methylsulfonyl group may broaden its spectrum to include resistant pathogens.
- Derivatives like 1-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole (compound 4) inhibit V600EBRAF, a key oncogenic driver, suggesting the target compound could be optimized for similar pathways .
Biological Activity
1-(2,4-Dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzyl chloride with methylsulfonyl derivatives under basic conditions. The process can be optimized to yield a high purity product suitable for biological testing.
Antibacterial Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant antibacterial properties. For instance, phenylimidazole derivatives have been shown to inhibit bacterial fatty acid biosynthesis, targeting enzymes such as FabI and FabK, which are crucial for bacterial growth . The compound has been tested against various bacterial strains, demonstrating promising results.
- Minimum Inhibitory Concentration (MIC) : One study reported a MIC of 0.5 µg/mL against Streptococcus pneumoniae, indicating strong antibacterial efficacy .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies have shown that benzimidazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In vitro assays have demonstrated that these compounds can reduce inflammation markers significantly.
- Case Study : A comparative study highlighted the anti-inflammatory activity of related benzimidazole compounds, showing a reduction in paw edema in animal models .
The biological activity of this compound is believed to arise from its ability to interact with specific biological targets within microbial cells. This interaction may disrupt essential metabolic processes, leading to cell death or inhibition of growth.
Research Findings
| Study | Findings | Tested Concentration | Activity Type |
|---|---|---|---|
| Study 1 | Strong antibacterial activity against S. pneumoniae | MIC = 0.5 µg/mL | Antibacterial |
| Study 2 | Significant reduction in inflammatory markers | Not specified | Anti-inflammatory |
| Study 3 | Inhibition of FabI and FabK enzymes | IC50 = 0.38 µM (FabI) | Dual inhibition |
Q & A
Q. What are the key synthetic routes for 1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole?
Methodological Answer: The synthesis typically involves:
Arylation : Reacting 1H-benzo[d]imidazole with 4-chloro-2-(methylthio)pyrimidine using NaH in DMF to form a methylthio intermediate .
Oxidation : Treating the intermediate with oxone (KHSO₅) in MeOH/H₂O to convert the methylthio group to a methylsulfonyl moiety (yield: 52–81% after purification) .
Functionalization : Introducing the 2,4-dichlorobenzyl group via nucleophilic substitution or coupling reactions. For example, acetylation of the benzimidazole core using acetic anhydride in ethyl acetate under reflux conditions (>98% purity) .
Q. Key Reaction Conditions :
Q. How is the compound characterized using spectroscopic and analytical methods?
Methodological Answer: Standard characterization includes:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 7.49 ppm for aromatic protons, δ 113–139 ppm for carbons in the benzimidazole core) .
- LC-MS : To verify molecular weight (e.g., [M+H]⁺ at m/z 398.59 for triazole-linked analogs) .
- IR Spectroscopy : Identification of sulfonyl (S=O, ~1350 cm⁻¹) and C-Cl (750 cm⁻¹) stretches .
- Melting Point Analysis : Used to assess purity (e.g., 137–139°C for chlorinated analogs) .
Advanced Research Questions
Q. How does the 2,4-dichlorobenzyl substituent influence biological activity compared to other halogenated analogs?
Methodological Answer: The 2,4-dichlorobenzyl group enhances:
Q. Comparative SAR Studies :
Q. What methodological approaches resolve contradictions in structure-activity relationship (SAR) studies?
Methodological Answer: Contradictions (e.g., unexpected activity in analogs) are addressed via:
- Molecular Docking : Simulating ligand-receptor interactions (e.g., AutoDock Vina for BRAF kinase) .
- Binding Assays : Surface plasmon resonance (SPR) to measure dissociation constants (Kd) .
- Meta-Analysis : Cross-referencing biological data with electronic effects (Hammett σ values) and steric parameters (Taft Es) .
Case Study : A dichloro analog showed lower potency than mono-chloro derivatives due to steric hindrance, resolved via molecular dynamics (MD) simulations .
Q. What strategies optimize pharmacokinetic properties and synthetic scalability?
Methodological Answer:
- Click Chemistry : Modular synthesis of triazole-linked derivatives (e.g., CuAAC reactions, 85–92% yields) for improved solubility .
- Prodrug Design : Oxidation of (1H-benzo[d]imidazol-2-yl)methanol to carbaldehydes using Dess-Martin periodinane (DMP) .
- Formulation : Nanoencapsulation to enhance bioavailability (e.g., PEG-PLGA nanoparticles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
